molecular formula C16H18N2O B5397086 N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide

Cat. No.: B5397086
M. Wt: 254.33 g/mol
InChI Key: JAGFQBJCGCVEOJ-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C16H18N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide typically involves the reaction of 4-methylphenylpropylamine with pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)propyl]pyridine-3-carboxamide
  • N-[1-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
  • N-[1-(4-fluorophenyl)propyl]pyridine-3-carboxamide

Uniqueness

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-15(13-8-6-12(2)7-9-13)18-16(19)14-5-4-10-17-11-14/h4-11,15H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGFQBJCGCVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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